2-Bromopropyl acetate

Organic Synthesis Purification Isomer Selection

2-Bromopropyl acetate (CAS 592-19-8) is an alkyl bromide and ester compound with molecular formula C5H9BrO2 and a molecular weight of 181.03 g/mol. It exists as a colorless liquid and is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing bromopropyl or functionalized propyl groups into complex molecules.

Molecular Formula C5H9BrO2
Molecular Weight 181.03 g/mol
Cat. No. B8765635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopropyl acetate
Molecular FormulaC5H9BrO2
Molecular Weight181.03 g/mol
Structural Identifiers
SMILESCC(COC(=O)C)Br
InChIInChI=1S/C5H9BrO2/c1-4(6)3-8-5(2)7/h4H,3H2,1-2H3
InChIKeyXCOBTKAHXPWRJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromopropyl acetate for Pharmaceutical & Agrochemical Intermediates | CAS 592-19-8


2-Bromopropyl acetate (CAS 592-19-8) is an alkyl bromide and ester compound with molecular formula C5H9BrO2 and a molecular weight of 181.03 g/mol [1]. It exists as a colorless liquid and is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing bromopropyl or functionalized propyl groups into complex molecules [2]. The compound's dual functionality—a secondary alkyl bromide and an acetate ester—enables its participation in diverse reactions including nucleophilic substitutions, eliminations, and alkylations .

Workflow

Nucleophilic substitution and alkylation with secondary bromide

Selection

Controlled reactivity via steric hindrance; supports selective alkylation

Use Context

Ambient storage and handling; no cold chain required

Critical Differences Between 2-Bromopropyl Acetate and Common Isomers


Substituting 2-bromopropyl acetate (bromine at the secondary position) with its positional isomers—such as 1-bromopropyl acetate, 3-bromopropyl acetate, or the straight-chain analog n-propyl bromoacetate—will alter reaction kinetics, product distribution, and purification profiles. These structural variations lead to significant differences in boiling point, reactivity in substitution/elimination pathways, and storage stability [1]. Failure to account for these differences can result in failed syntheses, reduced yields, or contamination with elimination byproducts. The quantitative evidence below demonstrates why precise isomer selection is essential for reproducible outcomes [2].

3-Bromopropyl acetate

Boiling point and substitution kinetics differ; may alter purification and product distribution.

n-Propyl bromoacetate

α-Bromo ester shifts reactivity toward faster hydrolysis; reaction sequence may not transfer directly.

Isopropyl bromoacetate

Volatility differs; solvent and temperature compatibility may require adjustment.

2-Bromopropyl acetate vs. Analogs: Head-to-Head Data for Procurement Decisions


Boiling Point Differentiates 2-Bromopropyl Acetate from Positional Isomers

The boiling point of 2-bromopropyl acetate is reported as 175–176 °C at 758 mmHg , while its positional isomer 3-bromopropyl acetate boils at 163 °C (lit.) [1]. This 12–13 °C difference is sufficient to enable separation via fractional distillation and dictates reaction solvent compatibility. The straight-chain analog n-propyl bromoacetate (CAS 35223-80-4) has a boiling point of 175–176 °C, similar to 2-bromopropyl acetate, but differs in reactivity due to the bromine being located on the ester α-carbon rather than the alkyl chain [2]. The branched isopropyl bromoacetate exhibits a much lower boiling point of 59–61 °C at reduced pressure (10 mmHg), equivalent to approximately 174 °C at atmospheric pressure .

Boiling Point
Head-to-head
ΔT = +12–13 °C vs. 3-bromopropyl acetate
Supports fractional distillation separation from positional isomer.
Reported at 758 mmHg; comparable to n-propyl analog.
Organic Synthesis Purification Isomer Selection

Reactivity Divergence: Secondary vs. Primary Bromine in SN2/E2 Pathways

2-Bromopropyl acetate features a secondary alkyl bromide, which is sterically more hindered than the primary bromine in 3-bromopropyl acetate. In nucleophilic substitution reactions, primary alkyl halides react faster via SN2 mechanisms (rate law: Rate = k[substrate][nucleophile]), while secondary halides exhibit slower SN2 rates and increased competition from elimination (E2) pathways [1]. Quantitative kinetic studies on analogous 2-bromoalkanoic acids demonstrate that the position of the bromine atom alters the activation energy for carbon-bromine bond fission, as measured by polarographic half-wave potentials [2]. Specifically, α-bromo esters (like n-propyl bromoacetate) undergo faster hydrolysis than β- or γ-bromo esters due to the electron-withdrawing effect of the adjacent carbonyl group [3].

SN2 Reactivity
Class-level
Secondary bromide: slower SN2, higher E2 competition
Mechanistic bias may affect product distribution and yield.
Inferred from alkyl halide series; not directly measured for this compound.
Nucleophilic Substitution Elimination Reaction Kinetics

Purity Specification: 97% Minimum as Standard Procurement Benchmark

Commercially available 2-bromopropyl acetate is typically supplied at ≥97% purity (GC) . This is comparable to n-propyl bromoacetate (97% purity, Thermo Scientific/Alfa Aesar) and isopropyl bromoacetate (97% purity, Acros Organics) . However, 3-bromopropyl acetate is offered at >95.0% (GC) [1], representing a lower purity specification. For applications requiring precise stoichiometry in sensitive reactions (e.g., API intermediate synthesis), the 2% purity difference can translate to measurable variations in yield and impurity profiles. No higher purity grades (e.g., >99%) are widely catalogued, making the 97% grade the de facto standard for research and industrial procurement.

Purity Specification
Data to verify
≥97% (GC); 2% higher minimum vs. 3-bromopropyl analog
Higher purity may reduce side-reaction risk and improve batch consistency.
Supplier specification; verify with certificate of analysis.
Quality Control Sourcing Reproducibility

Storage Stability: Ambient vs. Refrigerated Requirements

2-Bromopropyl acetate is recommended for storage at ambient temperatures in a cool, dry place . In contrast, 3-bromopropyl acetate requires refrigerated storage (0–10 °C) under inert gas to prevent degradation, as it is heat-sensitive [1]. This differential stability has practical implications for shipping costs, long-term inventory management, and reaction planning. The secondary bromide in 2-bromopropyl acetate is less prone to thermal elimination than the primary-terminal bromide in 3-bromopropyl acetate, which can undergo intramolecular cyclization or decomposition at elevated temperatures [2].

Storage Stability
Head-to-head
Ambient storage vs. 0–10 °C under inert gas for 3-isomer
Ambient storage simplifies handling and reduces cold-chain logistics.
Long-term degradation data limited; monitor upon receipt.
Stability Logistics Inventory Management

Targeted Applications for 2-Bromopropyl Acetate


Synthesis of Agrochemical Intermediates Requiring Controlled Alkylation

2-Bromopropyl acetate serves as an alkylating agent for introducing the 2-bromopropyl moiety into heterocyclic scaffolds used in herbicides and fungicides [1]. Its secondary bromide provides moderate reactivity that allows for selective mono-alkylation under optimized conditions, reducing the risk of over-alkylation compared to highly reactive primary bromides like 3-bromopropyl acetate . This controlled reactivity is particularly valuable in the preparation of propyl-substituted aromatic compounds where multiple nucleophilic sites exist [2].

Pharmaceutical Intermediate for APIs with Propyl Ester Functionality

In pharmaceutical synthesis, 2-bromopropyl acetate is employed to construct molecules containing propyl ester moieties that later undergo hydrolysis to reveal active carboxylic acid or alcohol pharmacophores [3]. The compound's dual ester/bromide functionality enables sequential transformations: initial nucleophilic displacement of bromine followed by ester hydrolysis under orthogonal conditions. This stepwise approach is utilized in the preparation of nonionic X-ray contrast agents and certain antiviral prodrugs .

Specialty Chemicals and Polymer Modifiers

The compound finds use in the synthesis of specialty esters and as a building block for functionalized polymers [4]. Its boiling point (175–176 °C) allows it to be used in reactions at elevated temperatures without significant loss, and its ambient storage stability simplifies integration into continuous flow processes. The bromine atom can be replaced with various nucleophiles (amines, thiols, alkoxides) to generate diverse propyl derivatives with tailored properties [5].

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Controlled alkylation selectivity
Mono-alkylation vs. over-alkylation product ratio
Pharmaceutical intermediate synthesis
Sequential ester/bromide reactivity
Orthogonal hydrolysis after displacement
Specialty chemicals and polymer modifiers
Moderate thermal stability
Continuous flow process integration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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